4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine
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Overview
Description
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group, a phenyl group, and a prop-1-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Alkyne Addition: The prop-1-yn-1-yloxy group can be introduced via an alkyne addition reaction, often catalyzed by transition metals such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and nucleophiles such as sodium azide (NaN₃) and organolithium reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-2-phenylpyrimidine: Lacks the prop-1-yn-1-yloxy group, which may result in different reactivity and applications.
2-Phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine:
Uniqueness
4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
142056-31-3 |
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Molecular Formula |
C19H13ClN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-phenyl-5-prop-1-ynoxypyrimidine |
InChI |
InChI=1S/C19H13ClN2O/c1-2-11-23-17-13-21-19(14-7-4-3-5-8-14)22-18(17)15-9-6-10-16(20)12-15/h3-10,12-13H,1H3 |
InChI Key |
MRZPVRJKFSHVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC#COC1=CN=C(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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